molecular formula C12H14N2O3 B2600523 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide CAS No. 478048-67-8

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide

Cat. No. B2600523
CAS RN: 478048-67-8
M. Wt: 234.255
InChI Key: NHEWKZZFWOSQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various research fields. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential benefits for laboratory experiments.

Scientific Research Applications

Antimicrobial Applications

Benzoxazole derivatives, including compounds structurally related to 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide, have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. These studies highlight their potential as therapeutic agents in combating infectious diseases. For instance, the synthesis and antimicrobial activity of some benzazole derivatives have been explored, demonstrating activity against common pathogens such as Staphylococcus epidermidis and Candida albicans (Karalı et al., 2004).

Analgesic and Anti-inflammatory Applications

Research into benzoxazole derivatives also extends to their analgesic and anti-inflammatory properties. These compounds have been investigated for their potential to act as pain relievers and anti-inflammatory agents, offering alternative pathways for managing pain and inflammation. For example, the synthesis of new benzoxazol derivatives and their evaluation for analgesic and anti-inflammatory properties have been detailed, indicating their efficacy in inhibiting prostaglandin E2 synthesis, a key mediator of inflammation and pain (Gülcan et al., 2003).

Anticancer Applications

The anticancer activity of benzoxazole derivatives is another area of significant interest. These compounds have been synthesized and tested against various cancer cell lines, showing promise as potential anticancer agents. The synthesis and evaluation of anticancer activity of certain benzoxazinyl compounds against leukemia cell lines provide insight into their therapeutic potential in oncology (Horishny et al., 2021).

Chemical Synthesis and Imaging Techniques

Benzoxazole derivatives play a crucial role in chemical synthesis and imaging techniques, serving as intermediates in the synthesis of more complex molecules or as imaging agents in medical diagnostics. For instance, compounds containing the benzoxazole motif have been used in the synthesis of novel tricyclic structures and as ligands for positron emission tomography (PET) imaging of neuroinflammation, highlighting their versatility and utility in both chemistry and biomedical imaging (Tiwari et al., 2015).

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-7-13-11(15)8-14-9-5-3-4-6-10(9)17-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEWKZZFWOSQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.